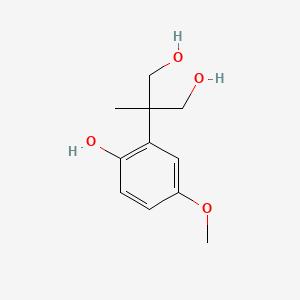
3-Diazo-1-(1H-indol-3-yl)-1,2-propanedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Diazo-1-(1H-indol-3-yl)-1,2-propanedione is a chemical compound with the molecular formula C11H7N3O2 and a molecular weight of 213.2. It is an intermediate in the synthesis of Indole-3-glycerol Phosphate Disodium Salt, which is transformed into indole in some plants via the enzyme indole-3-glycerol phosphate lyase to defend against herbivore insects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the rhodium-catalyzed annulation of 3-(1H-indol-3-yl)-3-oxopropanenitriles with sulfoxonium ylides or diazo compounds. This reaction typically requires a rhodium catalyst and can yield polysubstituted carbazoles in moderate to good yields.
Industrial Production Methods: In an industrial setting, the compound is produced through optimized reaction conditions to ensure high yield and purity. The process involves the use of specific catalysts and controlled reaction environments to achieve the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Diazo-1-(1H-indol-3-yl)-1,2-propanedione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include various indole derivatives, polysubstituted carbazoles, and other related compounds.
Applications De Recherche Scientifique
Chemistry: In chemistry, 3-Diazo-1-(1H-indol-3-yl)-1,2-propanedione is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: The compound has been studied for its potential biological activities, including its role in plant defense mechanisms against herbivores.
Medicine: Research is ongoing to explore the therapeutic potential of the compound and its derivatives in treating various diseases, including cancer and microbial infections.
Industry: In the chemical industry, the compound is used in the synthesis of various indole derivatives, which are important in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 3-Diazo-1-(1H-indol-3-yl)-1,2-propanedione exerts its effects involves its transformation into indole derivatives, which can interact with molecular targets and pathways in biological systems. The specific molecular targets and pathways involved depend on the biological context and the specific derivatives formed.
Comparaison Avec Des Composés Similaires
Indole-3-glycerol Phosphate Disodium Salt
Polysubstituted Carbazoles
Various Indole Derivatives
Uniqueness: 3-Diazo-1-(1H-indol-3-yl)-1,2-propanedione is unique in its ability to serve as an intermediate in the synthesis of a wide range of indole derivatives, which are important in both biological and industrial applications. Its versatility and reactivity make it a valuable compound in scientific research and industrial production.
Propriétés
Formule moléculaire |
C11H7N3O2 |
|---|---|
Poids moléculaire |
213.19 g/mol |
Nom IUPAC |
3-diazo-1-(1H-indol-3-yl)propane-1,2-dione |
InChI |
InChI=1S/C11H7N3O2/c12-14-6-10(15)11(16)8-5-13-9-4-2-1-3-7(8)9/h1-6,13H |
Clé InChI |
JYRUMBPAJSTCRT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)C=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



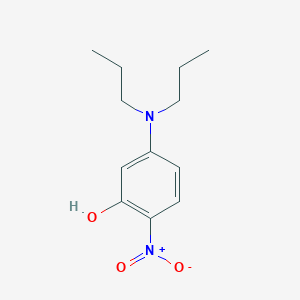
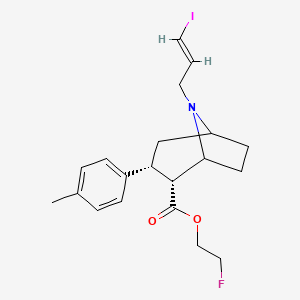
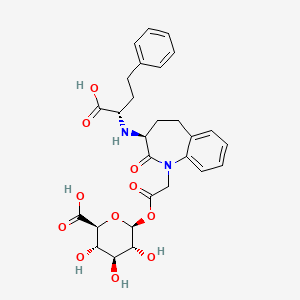
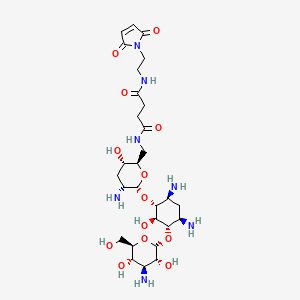
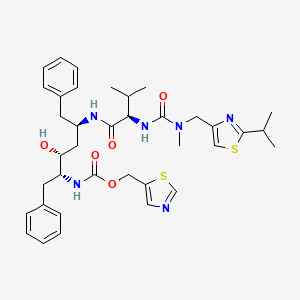
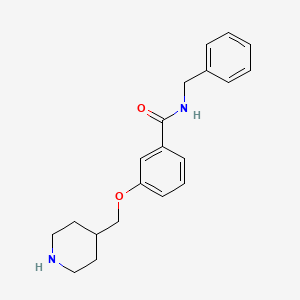
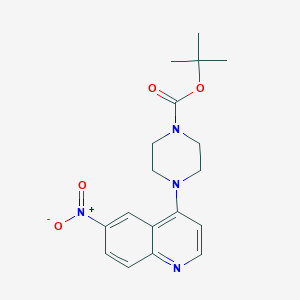
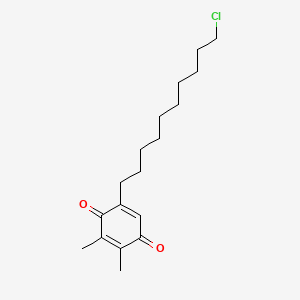
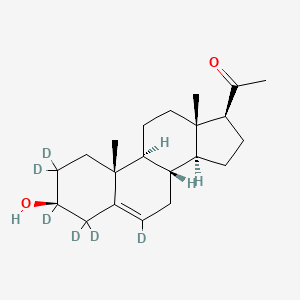
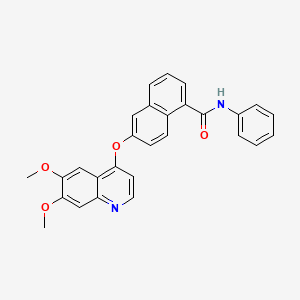

![(3R,6S)-3,4,5-trihydroxy-6-[[3-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-7-yl]oxy]oxane-2-carboxylic acid](/img/structure/B15354736.png)
